(1,3-dimethyl-1H-pyrazol-4-yl)methanamine chemical properties
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine chemical properties
An In-Depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: Properties, Synthesis, and Applications
Abstract
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry, agrochemical synthesis, and material science. Its unique structure, featuring a substituted pyrazole ring coupled with a primary amine, offers multiple points for chemical modification, making it a valuable scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its current and potential applications for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known for its prevalence in a wide array of biologically active compounds.[1][2] The specific arrangement of the dimethyl groups and the aminomethyl substituent at the 4-position defines its unique reactivity and utility.
| Property | Value | Source(s) |
| IUPAC Name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | N/A |
| CAS Number | 400756-28-7 | [3] |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| Appearance | Colorless clear liquid | [3] |
| Purity | Commercially available at ≥99% | [3] |
| Storage Conditions | Store at 0-8°C, under inert atmosphere | [3][4] |
Synthesis and Characterization
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine is most efficiently achieved through the reductive amination of its corresponding aldehyde precursor, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative procedure for synthesizing the title compound from its aldehyde precursor. The causality behind experimental choices is to ensure the selective formation of the primary amine while preserving the integrity of the pyrazole ring.
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Reaction Setup: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add ammonium acetate (7-10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.[5]
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Reduction: Cool the mixture to 0°C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent, chosen for its selectivity in reducing imines in the presence of less reactive carbonyls, and its stability in protic solvents like methanol.
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Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS until the intermediate imine is fully consumed.
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Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl to decompose any remaining reducing agent. Adjust the pH to >12 with aqueous NaOH. This deprotonates the amine product, making it soluble in organic solvents for extraction.
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Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). The choice of an organic solvent is based on the product's polarity.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (1,3-dimethyl-1H-pyrazol-4-yl)methanamine.
Structural Characterization Protocol
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
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Acquire ¹H and ¹³C NMR spectra.
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Expected ¹H NMR Data: Signals corresponding to the two distinct methyl groups on the pyrazole ring (singlets, ~2.3-3.7 ppm), the methylene protons (CH₂) adjacent to the amine (singlet, ~3.8 ppm), the amine protons (NH₂, broad singlet), and the pyrazole ring proton (singlet, ~7.5 ppm).[6][8]
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Expected ¹³C NMR Data: Resonances for the methyl carbons, the methylene carbon, and the three distinct aromatic carbons of the pyrazole ring.
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-
Mass Spectrometry (MS):
-
Analyze a diluted sample via Electrospray Ionization (ESI) Mass Spectrometry.
-
Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 126.1.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat liquid.
-
Expected Result: Characteristic absorption bands for N-H stretching of the primary amine (two bands in the 3300-3400 cm⁻¹ region) and C-N stretching.
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Chemical Reactivity and Stability
The reactivity of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine is governed by two primary functional groups: the nucleophilic primary amine and the aromatic pyrazole ring.[9]
Reactivity Profile Diagram
Caption: Key reactivity sites on the (1,3-dimethyl-1H-pyrazol-4-yl)methanamine molecule.
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Amine Group Reactivity: The primary amine function is a potent nucleophile and a moderate base. It readily participates in:
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N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to introduce new functionalities.
-
N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
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Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[10]
-
Salt Formation: As a base, it reacts with acids to form ammonium salts, which can improve the compound's solubility and handling properties.[11][12]
-
-
Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions.[13] The electron-donating nature of the methyl and aminomethyl groups generally activates the ring, directing incoming electrophiles to the available C5 position.
-
Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and can decompose at very high temperatures or extreme pH levels.[9] For long-term storage, refrigeration under an inert atmosphere is recommended.[3][4]
Applications in Research and Development
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] (1,3-dimethyl-1H-pyrazol-4-yl)methanamine serves as a valuable starting material for leveraging this scaffold.
-
Drug Discovery: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[3] Its structure is particularly relevant for developing:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology incorporate a pyrazole core. This amine provides a handle for building out structures that can interact with the ATP-binding pocket of kinases like FLT3 and CDKs.[14]
-
Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). This building block is explored for creating novel compounds with similar activities.[3]
-
Enzyme Inhibitors: It is used as a scaffold to design inhibitors for various enzymes by presenting functional groups in a specific three-dimensional orientation.[9][15]
-
-
Agrochemicals: In agricultural science, it is used as an intermediate in the synthesis of next-generation pesticides and herbicides, where the pyrazole ring contributes to the biological activity and stability of the final product.[3]
-
Material Science: The compound's functional groups allow it to be incorporated into polymers and coatings to enhance their thermal and mechanical properties.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar aminopyrazoles indicate that it should be handled as a hazardous chemical.[4][16][17]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][16]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[4][18]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
-
Ingestion: Rinse mouth and seek immediate medical advice.[19]
-
-
Storage:
References
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